molecular formula C14H10N4O6 B3841757 N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE

N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE

Cat. No.: B3841757
M. Wt: 330.25 g/mol
InChI Key: BSTNNFQSYDWAAM-UHFFFAOYSA-N
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Description

N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE is a chemical compound with the molecular formula C14H10N4O6. It is a derivative of benzohydrazide and is characterized by the presence of benzoyl and dinitrobenzene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE can be synthesized through the reaction of 3,5-dinitrobenzoic acid with benzoyl hydrazine under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzohydrazide: Shares the dinitrobenzene group but lacks the benzoyl group.

    N-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide: Contains a benzoyl group and a different aromatic system.

    N’-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazide: Contains a benzohydrazide core with different substituents.

Uniqueness

N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE is unique due to the presence of both benzoyl and dinitrobenzene groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-benzoyl-3,5-dinitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-13(9-4-2-1-3-5-9)15-16-14(20)10-6-11(17(21)22)8-12(7-10)18(23)24/h1-8H,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNNFQSYDWAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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